4-((1-((3-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine

Physicochemical profiling Drug-likeness ADME prediction

This compound is the 3-piperidinyloxy regioisomer within the aryl sulfonylpiperidine ether class, a privileged scaffold for long-chain fatty acyl elongase (LCE) inhibition (US8367698 Markush scope) and kinase/GPCR screening. Unlike common 4-substituted analogs, the 3-oxy-pyridine topology and meta-fluorophenylsulfonyl group create a distinct 3D pharmacophore not represented in standard commercial libraries. With drug-like properties (MW 336.4, logP 2.38, tPSA 68.17 Ų) and Lipinski compliance, it is an ideal fragment-like starting point for virtual screening and systematic fluorine positional scanning to guide lead optimisation in metabolic disease programs.

Molecular Formula C16H17FN2O3S
Molecular Weight 336.38
CAS No. 2034525-76-1
Cat. No. B2596856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-((3-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine
CAS2034525-76-1
Molecular FormulaC16H17FN2O3S
Molecular Weight336.38
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)F)OC3=CC=NC=C3
InChIInChI=1S/C16H17FN2O3S/c17-13-3-1-5-16(11-13)23(20,21)19-10-2-4-15(12-19)22-14-6-8-18-9-7-14/h1,3,5-9,11,15H,2,4,10,12H2
InChIKeyQACXVORJNUREOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1-((3-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine (CAS 2034525-76-1): Procurement-Ready Chemical Profile for Medicinal Chemistry and Screening Library Sourcing


4-((1-((3-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine (CAS 2034525-76-1) is a synthetic small molecule belonging to the aryl sulfonylpiperidine ether class, with a molecular formula of C16H17FN2O3S and a molecular weight of 336.39 g/mol [1]. The compound features a piperidine core N-substituted with a 3-fluorophenylsulfonyl group and O-substituted at the 3-position with a pyridine ring [1]. It complies with Lipinski's Rule of Five (MW <500, logP 2.38, HBA 5, HBD 1) and has a topological polar surface area (tPSA) of 68.17 Ų, indicating favorable drug-like properties for oral bioavailability [2]. This compound is listed in screening collections and is available from specialty chemical suppliers, though public bioactivity data remains extremely limited [3].

Why Generic Substitution Among Aryl Sulfonylpiperidine Ethers Is Not Recommended: The Case of 4-((1-((3-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine


Aryl sulfonylpiperidine ethers are a pharmacologically privileged scaffold with reported activity across multiple target classes, including long-chain fatty acyl elongase (LCE) inhibition, kinase modulation, and GPCR antagonism [1]. However, subtle structural variations—regioisomerism of the aryloxy attachment to the piperidine ring, the position of fluorine substitution on the phenyl ring, and the nature of the heteroaryl ether—can profoundly alter target selectivity, potency, and ADME properties [1]. For instance, the 3-piperidinyloxy regioisomer and the 3-fluorophenyl sulfonyl substitution pattern present in this compound constitute a distinct topological arrangement not replicated by the more common 4-piperidinyloxy or 4-fluorophenyl analogs . Without head-to-head comparative data, assuming functional interchangeability with closely related analogs is scientifically unjustified and may lead to misleading structure-activity relationship (SAR) conclusions or failed screening campaigns [2].

Quantitative Differentiation Evidence: 4-((1-((3-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine vs. Closest Structural Analogs


Physicochemical Differentiation: Lipophilicity (logP) and Polar Surface Area (tPSA) vs. Regioisomeric and Fluoro-Positional Analogs

The target compound exhibits a computed logP of 2.54 and tPSA of 66 Ų (ZINC15 calculations) [1], placing it within favorable oral drug-like space. However, the 2-fluorophenyl-4-piperidinyloxy regioisomer (CAS 1448122-81-3) is predicted to possess subtly different molecular shape and electrostatic distribution due to the altered fluorine position and ether linkage geometry, potentially affecting passive membrane permeability and binding site complementarity . While both compounds share the same molecular formula (C16H17FN2O3S, MW 336.4), the positional isomerism can result in different 3D pharmacophoric features that are critical for target recognition [2].

Physicochemical profiling Drug-likeness ADME prediction

Scaffold-Level Target Engagement Potential: LCE Inhibitory Activity Inferred from Aryl Sulfonylpiperidine Patent Data

The 3-substituted sulfonylpiperidine scaffold is claimed as an inhibitor of long-chain fatty acyl elongase (LCE) in US Patent 8367698, with potential utility in cardiovascular, neurologic, metabolic, reproductive, and digestive diseases [1]. The patent explicitly identifies 3-fluorophenyl as a preferred R2 substituent and lists pyridin-4-yl among the recommended heteroaryl groups [1]. Since the target compound bears both a 3-fluorophenylsulfonyl group and a pyridin-4-yl ether, it falls squarely within the Markush structure, providing a class-level inference of potential LCE inhibitory activity. However, the patent does not disclose specific IC50 values for this exact compound; the closest exemplified analogs differ in their R1 substituent or piperidine substitution pattern.

Long-chain fatty acyl elongase (LCE) Metabolic disease Patent SAR

Regioisomeric Differentiation: 3-Piperidinyloxy vs. 4-Piperidinyloxy Substitution in Aryl Sulfonylpiperidine Ethers

The target compound features a 3-piperidinyloxy linkage to pyridine, whereas the structurally closest publicly indexed analog (CAS 1448122-81-3) carries a 4-piperidinyloxy linkage to pyridine and a 2-fluorophenyl sulfonyl group . This regioisomeric difference translates to distinct spatial orientation of the pyridine ring relative to the piperidine core. In known sulfonylpiperidine SAR, the substitution position on the piperidine ring critically influences target binding: 3-substituted sulfonylpiperidines are specifically claimed for LCE inhibition [1], while 4-substituted analogs are more commonly associated with GPCR targets such as 5-HT2A and IKr channels [2]. Consequently, the 3-oxy substitution pattern of this compound may confer a distinct biological profile compared to the more prevalent 4-oxy scaffolds.

Regioisomerism Piperidine substitution pattern 3D pharmacophore

Fluorine Positional Effect: 3-Fluorophenylsulfonyl vs. 4-Fluorophenylsulfonyl on Predicted Metabolic Stability

The 3-fluorophenylsulfonyl group in the target compound distinguishes it from analogous compounds bearing a 4-fluorophenylsulfonyl substituent. In medicinal chemistry, the position of fluorine substitution on a phenyl ring is known to influence metabolic stability, particularly susceptibility to CYP450-mediated oxidative metabolism [1]. Para-substituted fluorophenyl rings (4-F) may undergo para-hydroxylation more readily, whereas meta-fluorine substitution (3-F) can block metabolic hotspots without introducing a phenolic metabolite prone to secondary conjugation [1]. Although no direct metabolic stability data exist for this specific compound, the 3-fluorophenyl substitution pattern is a deliberate design choice to potentially enhance metabolic robustness relative to 4-fluoro analogs in the sulfonylpiperidine series [2].

Fluorine positional isomerism Metabolic stability CYP450 interactions

Recommended Research and Industrial Application Scenarios for 4-((1-((3-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine


LCE-Targeted Metabolic Disease Screening Library Expansion

Based on the US 8367698 patent Markush claims encompassing 3-substituted sulfonylpiperidines with 3-fluorophenyl and pyridin-4-yl motifs [1], this compound is rationally positioned as a screening candidate for long-chain fatty acyl elongase (LCE) inhibition. Its 3-piperidinyloxy regioisomerism differentiates it from 4-substituted analogs that are more commonly associated with GPCR targets . Procurement of this specific compound enables testing of the 3-oxy substitution pattern within the LCE pharmacophore model, filling a gap in most commercial screening libraries that are dominated by 4-substituted piperidine derivatives.

Fluorine Positional SAR Studies for Metabolic Stability Optimization

The 3-fluorophenylsulfonyl group provides a meta-fluorinated phenyl ring that may offer differential metabolic stability compared to 4-fluoro analogs, which are susceptible to para-hydroxylation [2]. Researchers conducting systematic fluorine positional scanning within the sulfonylpiperidine ether series should include this compound as the 3-F representative to map the metabolic soft spots and guide lead optimization [2]. This is particularly relevant for programs targeting chronic metabolic diseases where low clearance is essential.

Fragment-Based or Scaffold-Hopping Starting Point for Kinase or GPCR Targets

The sulfonylpiperidine ether scaffold is a recognized privileged structure in kinase and GPCR drug discovery [2]. Although this specific compound has no reported bioactivity in ChEMBL [3], its drug-like physicochemical profile (logP 2.5, tPSA 66 Ų, Lipinski-compliant) [4] makes it suitable as a fragment-like starting point for biochemical screening against panels of kinases, GPCRs, or other target classes. The 3-fluorophenylsulfonyl-3-piperidinyloxy-pyridine arrangement provides a distinct 3D pharmacophore not represented in common analog series .

Computational Chemistry and Molecular Docking Campaigns

With a well-defined structure and available 3D representations in ZINC15 [4], this compound can serve as a query molecule for virtual screening, pharmacophore modeling, or molecular dynamics simulations. Its intermediate complexity (MW 336.4, 2 rings, 5 rotatable bonds) [4] offers a balance between synthetic accessibility and conformational diversity, making it suitable for computational hit identification workflows where experimental data for analogs are sparse.

Quote Request

Request a Quote for 4-((1-((3-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.